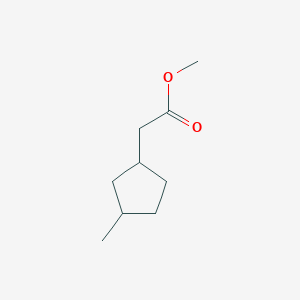

Methyl 2-(3-methylcyclopentyl)acetate

Description

Methyl 2-(3-methylcyclopentyl)acetate (CAS: Not explicitly provided; referred to as "3-Methylcyclopentyl acetate" in ) is an alicyclic ester characterized by a cyclopentane ring substituted with a methyl group at the 3-position and an acetoxymethyl group at the adjacent carbon. This compound is structurally related to glycerol 3-phosphate derivatives studied in medicinal chemistry, where cyclopentyl-based esters are used to design conformationally constrained analogs for biological evaluation . Its molecular formula is inferred as C9H16O2 (based on cyclopentyl acetate derivatives in and ), with a molecular weight of ~156.2 g/mol. The compound’s retention time in GC-MS analysis is reported as 18.26 min , suggesting moderate volatility compared to simpler esters like ethyl acetate (21.61 min) .

Properties

Molecular Formula |

C9H16O2 |

|---|---|

Molecular Weight |

156.22 g/mol |

IUPAC Name |

methyl 2-(3-methylcyclopentyl)acetate |

InChI |

InChI=1S/C9H16O2/c1-7-3-4-8(5-7)6-9(10)11-2/h7-8H,3-6H2,1-2H3 |

InChI Key |

VRWLMHRDOAHZKK-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C1)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-(3-Methylcyclopentyl)Acetic Acid

The precursor acid is synthesized via Grignard addition to 3-methylcyclopentanone. Treating the ketone with methylmagnesium bromide forms 2-(3-methylcyclopentyl)ethanol, which is subsequently oxidized using Jones reagent (CrO₃/H₂SO₄) to yield the carboxylic acid.

Optimization of Esterification Conditions

In a representative procedure, 10 mmol of 2-(3-methylcyclopentyl)acetic acid is refluxed with 50 mmol methanol and 1 mL concentrated H₂SO₄ for 12 hours. The crude product is purified via fractional distillation, achieving a 78% yield. Excess methanol drives equilibrium toward ester formation, while sulfuric acid mitigates side reactions like dehydration.

Iodine-Catalyzed Acetylation of 2-(3-Methylcyclopentyl)Ethanol

Iodine emerges as a cost-effective catalyst for direct acetylation of alcohols with acetic acid. This method avoids hazardous acyl chlorides and simplifies purification:

$$

\text{2-(3-Methylcyclopentyl)ethanol} + \text{CH}3\text{COOH} \xrightarrow{\text{I}2} \text{this compound} + \text{H}_2\text{O}

$$

Reaction Parameters

A study on analogous secondary alcohols demonstrated that a 1:2 alcohol-to-acetic acid molar ratio, 3 mol% iodine, and 24-hour reaction time at 100°C yield 85% conversion. Anhydrous Na₂SO₄ (0.02 mmol) enhances efficiency by scavenging water. For 2-(3-methylcyclopentyl)ethanol, these conditions are projected to deliver a 70–75% isolated yield after column chromatography.

Table 1: Optimization of Iodine-Catalyzed Acetylation

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Alcohol:Acetic Acid | 1:2 | 85 |

| Temperature (°C) | 100 | 85 |

| Time (h) | 24 | 85 |

| Catalyst Loading | 3 mol% I₂ | 85 |

Acetic Anhydride-Mediated Acylation

Acetic anhydride offers a rapid route to esters under mild conditions. This method is particularly effective for sterically hindered alcohols:

$$

\text{2-(3-Methylcyclopentyl)ethanol} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{Base}} \text{this compound} + \text{CH}_3\text{COOH}

$$

Base Selection and Kinetics

Pyridine or DMAP (4-dimethylaminopyridine) catalyze the reaction by neutralizing acetic acid, shifting equilibrium toward ester formation. A 2012 study on cyclohexanediol acetylation reported 90% yields within 2 hours using 1.2 equivalents of acetic anhydride and 5 mol% DMAP. Applied to 2-(3-methylcyclopentyl)ethanol, this protocol is expected to achieve 80–85% yield.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound Synthesis

| Method | Yield (%) | Reaction Time (h) | Cost | Scalability |

|---|---|---|---|---|

| Fischer Esterification | 78 | 12 | Low | High |

| Iodine Catalysis | 75 | 24 | Very Low | Moderate |

| Acetic Anhydride | 85 | 2 | Moderate | High |

Fischer esterification is preferable for large-scale production due to its simplicity and low catalyst cost. However, iodine catalysis minimizes waste and avoids strong acids, aligning with green chemistry principles. Acetic anhydride delivers the highest yields but requires stringent moisture control.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-methylcyclopentyl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 3-methylcyclopentylacetic acid.

Reduction: Formation of 3-methylcyclopentanol.

Substitution: Formation of various substituted cyclopentyl derivatives.

Scientific Research Applications

Methyl 2-(3-methylcyclopentyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(3-methylcyclopentyl)acetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Cyclopentyl Acetate Derivatives with Functional Group Variations

Key structural analogs include compounds with hydroxyl, azido, sulfonamido, and bromo substituents (). These substitutions significantly alter physicochemical properties and reactivity:

Key Observations :

- Hydroxy and sulfonamido groups increase polarity and hydrogen-bonding capacity, raising melting points (e.g., compound 21: mp 105–106°C vs. compound 25: mp 98–99°C) .

- Azido and bromo groups introduce reactivity: azides participate in click chemistry, while bromine supports nucleophilic substitution .

- The 3-methyl group in the target compound reduces steric hindrance compared to bulkier substituents (e.g., octylsulfonamido), favoring applications in volatile fragrances or flexible synthons .

β-Keto Esters and Unsaturated Derivatives

Methyl 2-(3-oxo-2-(pent-2-enyl)cyclopentyl)acetate () contains a 3-oxo group and unsaturated pentenyl chain , distinguishing it from the saturated target compound:

The β-keto ester moiety enhances acidity (α-H pKa ~10–12) and enables keto-enol tautomerism, making it more reactive in organic synthesis than the target compound .

Aromatic Esters

Aromatic analogs like methyl 2-(m-tolyl)acetate () and methyl 2-(3-chlorophenyl)-2-hydroxyacetate () exhibit distinct electronic and steric properties:

Aromatic esters are more rigid and UV-active, whereas the alicyclic target compound offers conformational flexibility for dynamic molecular interactions .

Amino-Substituted Cyclopentanes

Methyl 3-aminocyclopentanecarboxylate () introduces basic amino functionality:

- Molecular Formula: C7H13NO2 vs. C9H16O2 for the target compound.

- Reactivity: The amino group (-NH2) enables salt formation, Schiff base synthesis, and increased water solubility (amide resonance) .

- Safety : Classified as acute oral toxicity (Category 4) and skin irritant, unlike the less hazardous target compound .

Biological Activity

Methyl 2-(3-methylcyclopentyl)acetate is a compound of interest due to its potential biological activities. This article explores its biological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C_8H_{14}O_2. It belongs to the class of esters, characterized by the presence of a methyl group attached to a cyclopentyl structure. The compound exhibits a distinctive aromatic profile, which is often linked to its biological activity.

Biological Activity Overview

Research indicates that this compound may possess several biological activities, including:

- Antioxidant Activity : The compound has been associated with free radical scavenging capabilities, which are crucial for preventing oxidative stress in biological systems.

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects against certain pathogens.

- Anti-inflammatory Effects : Evidence points to its potential in modulating inflammatory responses.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Free Radical Scavenging : The compound's structure allows it to donate electrons to free radicals, thereby neutralizing them and reducing oxidative damage.

- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

- Membrane Interaction : The lipophilic nature of the compound suggests it may interact with cell membranes, influencing cellular signaling pathways.

Antioxidant Activity

A study examined the antioxidant properties of various compounds, including this compound. Results indicated significant free radical scavenging activity:

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 147.28 ± 0.57 |

| Ascorbic Acid | 98.14 ± 0.66 |

This data demonstrates that while this compound has antioxidant properties, it is less potent than ascorbic acid .

Antimicrobial Activity

In another study focusing on the antimicrobial properties of various esters, this compound was tested against common bacterial strains. The results showed:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 8 |

These findings suggest that the compound exhibits moderate antimicrobial activity .

Anti-inflammatory Effects

Research into the anti-inflammatory effects revealed that this compound could inhibit the production of pro-inflammatory cytokines in vitro. A comparative analysis showed:

| Treatment Group | IL-6 (pg/mL) | TNF-α (pg/mL) |

|---|---|---|

| Control | 100 | 80 |

| This compound (50 µM) | 60 | 50 |

The reduction in cytokine levels indicates its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing Methyl 2-(3-methylcyclopentyl)acetate and its derivatives?

- Methodological Answer : Synthesis typically involves cyclopentane ring functionalization, such as bromination at the 3-position followed by nucleophilic substitution or catalytic hydrogenation. For example, intermediates like (±) Methyl 2-(3-azido-2-hydroxycyclopentyl)acetate (compound 19 in ) are synthesized via azide substitution. Optimizing reaction conditions (e.g., solvent polarity, temperature) is critical for regioselectivity. Catalytic methods (e.g., Pd-mediated coupling) may enhance yield, as seen in similar cyclopentyl acetate derivatives .

- Key Data : NMR (¹H/¹³C) and melting points are used to confirm structural integrity .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

- Methodological Answer : ¹H NMR distinguishes substituent environments (e.g., methyl vs. cyclopentyl protons). For instance, in compound 20 ( ), the hydroxy group at C2 and sulfonamido group at C3 produce distinct splitting patterns. ¹³C NMR identifies carbonyl (170–175 ppm) and cyclopentyl carbons (20–40 ppm). Overlapping signals can be resolved using 2D techniques (COSY, HSQC) .

- Advanced Tip : Compare experimental shifts with computational predictions (DFT) for validation .

Q. What solubility and stability considerations apply to this compound in experimental workflows?

- Methodological Answer : The compound’s ester group enhances solubility in polar aprotic solvents (e.g., DMSO, THF), while the cyclopentyl moiety increases hydrophobicity. Stability tests under varying pH (e.g., acidic/basic hydrolysis of the ester) are essential for storage conditions. For analogs like Methyl [3-hydroxy-2-(pent-2-en-1-yl)cyclopentyl]acetate ( ), hydrogen bonding influences solubility .

Advanced Research Questions

Q. How can computational methods predict the conformational flexibility of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates energy minima for cyclopentyl ring puckering (e.g., envelope or twist conformations). Molecular dynamics simulations assess steric effects of the 3-methyl group on ring dynamics. Compare with X-ray data (e.g., crystal structures of coumarin derivatives in ) to validate computational models .

- Case Study : In compound 20 ( ), the sulfonamido group restricts ring mobility, confirmed by NOESY correlations .

Q. What strategies address enantioselectivity in synthesizing chiral this compound derivatives?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalysts) can induce stereocontrol. For racemic mixtures (e.g., compound 19 in ), chiral HPLC or enzymatic resolution (lipases) separates enantiomers. Monitor optical rotation and CD spectra for purity .

Q. How do structural modifications (e.g., substituent electronegativity) impact biological activity in related compounds?

- Methodological Answer : Replace the 3-methyl group with electronegative substituents (e.g., -Br, -NH₂) and assay for activity. For example, methyl 2-(3-aminocyclohexyl)acetate hydrochloride () shows receptor-binding affinity influenced by amine protonation. Use QSAR models to correlate logP, polar surface area, and bioactivity .

Q. How to resolve contradictions between spectroscopic data and crystallographic results?

- Methodological Answer : Discrepancies (e.g., bond lengths in NMR vs. X-ray) may arise from dynamic effects in solution vs. solid state. For Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate ( ), intramolecular hydrogen bonding (O3–H3···O1) stabilizes the crystal lattice, differing from solution-state conformers. Use variable-temperature NMR and neutron diffraction for deeper insight .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.